molecular formula C12H4BrCl3O2 B1266774 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin CAS No. 109333-33-7

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin

Cat. No.: B1266774
CAS No.: 109333-33-7
M. Wt: 366.4 g/mol
InChI Key: MEDUBLZGNFZMKG-UHFFFAOYSA-N
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Description

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is a halogenated organic compound belonging to the dibenzo-p-dioxin family. This compound is characterized by the presence of bromine and chlorine atoms attached to the dibenzo-p-dioxin structure. It is known for its environmental persistence and potential toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin can be achieved through the bromination and chlorination of dibenzo-p-dioxin. One common method involves the bromination of 3,7,8-trichlorodibenzo-p-dioxin using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst and an appropriate solvent .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques is essential to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce higher or lower oxidation state compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound, but it can also lead to toxic effects such as oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is unique due to its specific halogenation pattern, which influences its chemical reactivity, environmental behavior, and toxicological properties. Its combination of bromine and chlorine atoms makes it a valuable compound for studying the effects of mixed halogenation on dioxin toxicity and environmental impact .

Properties

IUPAC Name

2-bromo-3,7,8-trichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrCl3O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDUBLZGNFZMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074446
Record name 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109333-33-7
Record name Dibenzo(b,e)(1,4)dioxin, 2-bromo-3,7,8-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109333337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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